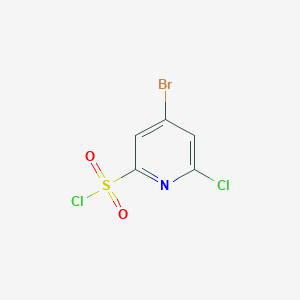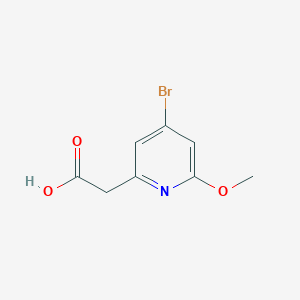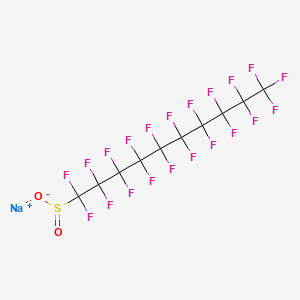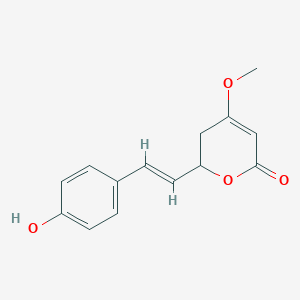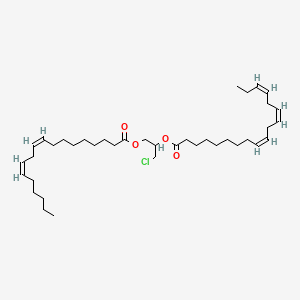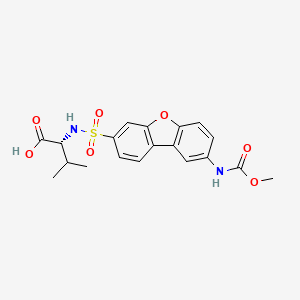
MMP-12 Inhibitor
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MMP-12 is involved in the degradation of extracellular matrix components and plays a significant role in various inflammatory and neurological diseases . The inhibition of MMP-12 has therapeutic potential in treating conditions such as chronic obstructive pulmonary disease, emphysema, asthma, and certain neurological disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MMP-12 inhibitors often involves the creation of small molecules that can effectively bind to the active site of the enzyme. One common approach is the use of hydroxamate-based inhibitors, which involve the formation of a hydroxamic acid group that can chelate the zinc ion in the active site of MMP-12 . The synthetic route typically includes the following steps:
- Formation of the hydroxamic acid group.
- Coupling of the hydroxamic acid with a suitable scaffold.
- Functionalization of the scaffold to enhance binding affinity and selectivity.
Industrial Production Methods
Industrial production of MMP-12 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
- Batch or continuous flow synthesis.
- Use of automated synthesis platforms.
- Purification techniques such as crystallization, chromatography, and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
MMP-12 inhibitors undergo various chemical reactions, including:
Reduction: Involves the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include modified hydroxamate-based inhibitors with enhanced binding affinity and selectivity for MMP-12.
Wissenschaftliche Forschungsanwendungen
MMP-12 inhibitors have a wide range of scientific research applications:
Chemistry: Used as tools to study the structure and function of MMP-12 and related enzymes.
Biology: Employed in research to understand the role of MMP-12 in various biological processes, including inflammation and tissue remodeling.
Industry: Utilized in the development of new drugs and therapeutic agents targeting MMP-12.
Wirkmechanismus
MMP-12 inhibitors exert their effects by binding to the active site of the enzyme, thereby preventing it from degrading extracellular matrix components . The inhibitors typically chelate the zinc ion in the active site, blocking the enzyme’s catalytic activity. This inhibition can reduce inflammation, tissue damage, and other pathological processes associated with MMP-12 activity .
Vergleich Mit ähnlichen Verbindungen
MMP-12 inhibitors can be compared with other matrix metalloproteinase inhibitors, such as:
Ilomastat: A broad-spectrum MMP inhibitor that targets multiple MMPs, including MMP-1, MMP-2, MMP-3, and MMP-9.
Batimastat: Another broad-spectrum MMP inhibitor with similar properties to Ilomastat.
Doxycycline hyclate: An FDA-approved MMP inhibitor used for the treatment of periodontitis.
Uniqueness
MMP-12 inhibitors are unique in their specificity for MMP-12, which allows for targeted therapeutic effects with potentially fewer side effects compared to broad-spectrum MMP inhibitors .
Conclusion
MMP-12 inhibitors represent a promising class of compounds with significant potential in scientific research and therapeutic applications. Their ability to specifically inhibit MMP-12 makes them valuable tools for studying the enzyme’s role in various diseases and for developing targeted treatments.
Eigenschaften
Molekularformel |
C19H20N2O7S |
|---|---|
Molekulargewicht |
420.4 g/mol |
IUPAC-Name |
(2R)-2-[[8-(methoxycarbonylamino)dibenzofuran-3-yl]sulfonylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H20N2O7S/c1-10(2)17(18(22)23)21-29(25,26)12-5-6-13-14-8-11(20-19(24)27-3)4-7-15(14)28-16(13)9-12/h4-10,17,21H,1-3H3,(H,20,24)(H,22,23)/t17-/m1/s1 |
InChI-Schlüssel |
MKAIHDAGQJQAHA-QGZVFWFLSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
Kanonische SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC2=C(C=C1)C3=C(O2)C=CC(=C3)NC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



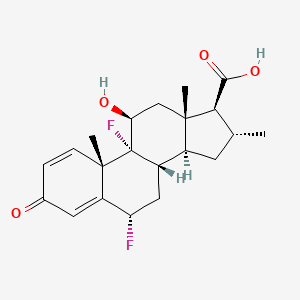

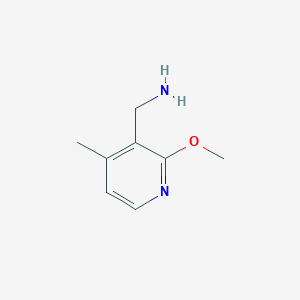
![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)
![N-[4-(4-bromophenyl)phenyl]-N-phenyl-4-(4-phenylphenyl)aniline](/img/structure/B13442289.png)
